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Compound of Interest

Compound Name: FC14-584B

Cat. No.: B12369738

For Immediate Release

This guide provides a detailed comparison of the novel anti-tuberculosis candidate, FC14-
584B, with the established first-line drugs for tuberculosis (TB): isoniazid, rifampicin,
pyrazinamide, and ethambutol. This document is intended for researchers, scientists, and drug
development professionals, offering an objective analysis based on available preclinical and
experimental data.

Executive Summary

FC14-584B is a promising preclinical candidate for the treatment of tuberculosis, including
drug-resistant strains. It operates through a novel mechanism of action, inhibiting the 3-
carbonic anhydrase (B-CA) enzymes essential for Mycobacterium tuberculosis (Mtb) survival.
This is distinct from the mechanisms of current first-line agents, suggesting a potential for
synergistic effects and efficacy against resistant bacteria. While direct Minimum Inhibitory
Concentration (MIC) data for FC14-584B against Mtb is not yet publicly available, related
dithiocarbamate compounds have demonstrated potent activity. Preclinical studies using a
Mycobacterium marinum model, a close relative of Mtb, have shown significant inhibitory
effects both in vitro and in vivo.

Mechanism of Action

A key differentiator for FC14-584B is its unique target within Mtb. Unlike existing drugs that
primarily target cell wall synthesis or RNA transcription, FC14-584B inhibits (3-carbonic
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anhydrase, an enzyme involved in the pathogen's pH regulation and other vital physiological
processes.[1][2] This novel mechanism reduces the likelihood of cross-resistance with current
therapies.

The mechanisms of action for the first-line TB drugs are well-established:

 Isoniazid: A prodrug activated by the mycobacterial enzyme KatG, it inhibits the synthesis of
mycolic acids, crucial components of the bacterial cell wall.[1][3]

» Rifampicin: This drug inhibits bacterial DNA-dependent RNA polymerase, thereby preventing
the transcription of DNA into RNA and halting protein synthesis.[4][5][6]

e Pyrazinamide: Another prodrug, pyrazinamide is converted to its active form, pyrazinoic acid,
by a mycobacterial enzyme. Its exact mechanism is still under investigation but is thought to
involve the disruption of membrane transport and energy metabolism, particularly effective
against semi-dormant bacilli in acidic environments.[2][7]

o Ethambutol: It inhibits the enzyme arabinosyl transferase, which is essential for the synthesis
of arabinogalactan, a key component of the mycobacterial cell wall.[8][9][10]
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First-Line Drug Pathways
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Caption: Mechanisms of Action for FC14-584B and First-Line TB Drugs.

Comparative In Vitro Efficacy

Direct comparative data of FC14-584B against M. tuberculosis is still emerging. However,
studies on its activity against M. marinum and the efficacy of related dithiocarbamates against
Mtb provide a strong indication of its potential.
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Drug Target Organism MIC Range (pug/mL) Notes
In vitro inhibition
concentration. MIC
FC14-584B M. marinum ~20.7 (75 uM) against M.
tuberculosis is not yet
published.
Pyrrolidine Demonstrates the
dithiocarbamate M. tuberculosis 0.13 potential high potency
(related compound) of this chemical class.
o ] Highly potent against
Isoniazid M. tuberculosis 0.02 - 0.06 ] ]
susceptible strains.
) o ] Potent bactericidal
Rifampicin M. tuberculosis 0.06-0.5
agent.
Activity is highl
) ) ) 12.5 - 100 (at acidic Y oy
Pyrazinamide M. tuberculosis H) dependent on an
P acidic environment.
Ethambutol M. tuberculosis 0.5-2.0 Bacteriostatic agent.

Note: MIC values can vary depending on the testing method and the specific strain of M.

tuberculosis.

In Vivo Preclinical Data

FC14-584B has been evaluated in a zebrafish (Danio rerio) larva model infected with M.

marinum, a well-established surrogate for studying TB pathogenesis. In these studies, FC14-

584B demonstrated a significant reduction in bacterial burden at a concentration of 300 uM.[1]

[7] This in vivo activity, coupled with its low toxicity in the zebrafish model, underscores its

therapeutic potential.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination
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The MIC of a compound against M. tuberculosis is typically determined using broth
microdilution or agar dilution methods. A standardized inoculum of M. tuberculosis is added to a
series of wells or plates containing serial dilutions of the test compound. The MIC is the lowest
concentration of the compound that inhibits visible growth of the bacteria after a defined
incubation period.

MIC Determination Workflow
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Caption: General workflow for Minimum Inhibitory Concentration (MIC) assay.

Zebrafish (M. marinum) Infection Model

Zebrafish larvae are infected with a fluorescently labeled strain of M. marinum, typically via
microinjection into the caudal vein or yolk sac. Following infection, the larvae are exposed to
the test compound in their water. The efficacy of the compound is assessed by quantifying the
bacterial burden over time, often through fluorescence microscopy and image analysis. This
model allows for the in vivo assessment of both efficacy and toxicity of novel anti-tubercular
agents.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b12369738?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369738?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

Zebrafish Infection Model Workflow
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Caption: Workflow for the zebrafish-M. marinum infection model.

Logical Relationship of Drug Action

The distinct mechanisms of action of FC14-584B and the first-line drugs create a logical basis
for their potential combined use to overcome drug resistance and enhance therapeutic

outcomes.
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Logical Relationship of Anti-TB Drug Actions
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Caption: Distinct cellular targets of FC14-584B and first-line TB drugs.

Conclusion

FC14-584B represents a significant development in the search for new tuberculosis treatments.
Its novel mechanism of action holds the promise of activity against drug-resistant Mtb strains
and offers a new avenue for combination therapies. While further research, particularly the
determination of its MIC against M. tuberculosis, is necessary for a complete comparative
assessment, the existing preclinical data are highly encouraging. Continued investigation into
FC14-584B and other dithiocarbamates is warranted to fully elucidate their potential in the
global fight against tuberculosis.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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